molecular formula C17H10F3NO B1406326 4-(3-Trifluoromethylbenzoyl)quinoline CAS No. 1706429-71-1

4-(3-Trifluoromethylbenzoyl)quinoline

Cat. No. B1406326
M. Wt: 301.26 g/mol
InChI Key: SUUDYUWGAFSONN-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethylbenzoyl)quinoline is a chemical compound with the molecular formula C17H10F3NO . It is also known by other names such as 4-Quinolinyl[3-(trifluoromethyl)phenyl]methanone and Methanone, 4-quinolinyl[3-(trifluoromethyl)phenyl]- .


Synthesis Analysis

The synthesis of quinoline derivatives, including 4-(3-Trifluoromethylbenzoyl)quinoline, has been a topic of interest in recent years . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The molecular structure of 4-(3-Trifluoromethylbenzoyl)quinoline is characterized by the presence of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The trifluoromethyl group (-CF3) is attached to the benzoyl group in the molecule .

Scientific Research Applications

Fluorescence and Biochemistry Applications

Quinoline derivatives, including 4-(3-Trifluoromethylbenzoyl)quinoline, are recognized for their efficiency as fluorophores. These compounds are extensively utilized in biochemistry and medicine for studying various biological systems. Their applications include DNA fluorophores based on fused aromatic systems containing heteroatoms, highlighting their importance in sensitive and selective compound research for biochemistry applications (Aleksanyan & Hambardzumyan, 2013).

Kinase Inhibition

Quinoline derivatives are studied for their potential as kinase inhibitors. This includes the synthesis of various quinoline compounds that exhibit potent growth inhibitory activity in tumor cells, indicating their relevance in cancer research and therapy (Zhang et al., 2002).

Dyes and Pigments

Quinoline derivatives are also utilized in the synthesis of disazo and trisazo acid and direct dyes. This application is significant in the field of materials science and industrial applications, especially in textile and pigment industries (Krishnan, Sekar, & Seshadri, 1986).

Anticancer Drug Development

Several quinoline derivatives, based on the 4-phenoxyquinoline skeleton, act as small-molecules VEGR2 and/or c-Met kinase inhibitors, displaying a wide spectrum of biological properties, especially anticancer activity. This emphasizes their significance in the development of new anticancer drugs (Kouznetsov, Rodríguez Enciso, & Puerto Galvis, 2022).

Antimicrobial Agents

Quinoline derivatives have been synthesized and evaluated as potential antimicrobial agents. This demonstrates their application in the development of new treatments for bacterial and fungal infections (Holla et al., 2006).

Future Directions

The future directions of research on 4-(3-Trifluoromethylbenzoyl)quinoline and similar compounds are likely to focus on their potential applications in medicinal chemistry. Quinoline-based compounds have been found to have a broad spectrum of bioactivity, making them promising candidates for drug development .

properties

IUPAC Name

quinolin-4-yl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)12-5-3-4-11(10-12)16(22)14-8-9-21-15-7-2-1-6-13(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUDYUWGAFSONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Trifluoromethylbenzoyl)quinoline

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